3-(2-chlorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The amide nitrogen is further modified with a [4-(4-fluorophenyl)oxan-4-yl]methyl group, introducing a tetrahydropyran (oxane) ring substituted with a 4-fluorophenyl group. This structural complexity likely enhances conformational rigidity, bioavailability, and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c1-15-20(21(27-30-15)18-4-2-3-5-19(18)24)22(28)26-14-23(10-12-29-13-11-23)16-6-8-17(25)9-7-16/h2-9H,10-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCXSOXCPWGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Implications
The table below summarizes critical structural variations between the target compound and its analogs:
*Calculated based on molecular formula C₂₃H₂₂ClFN₂O₃.
Detailed Analysis of Substituent Effects
Oxane Ring vs. Linear Chains
The target compound’s [4-(4-fluorophenyl)oxan-4-yl]methyl group introduces a rigid oxane ring, which may reduce conformational flexibility compared to linear substituents like the 2-(4-sulfamoylphenyl)ethyl group in . This rigidity could improve binding selectivity to biological targets and enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis .
Electron-Withdrawing vs. Electron-Donating Groups
- The 4-fluorophenyl group in the target compound is moderately electron-withdrawing, which may stabilize the oxazole core and influence π-π stacking interactions.
Hydrogen Bonding and Solubility
- The thiourea moiety in introduces sulfur-mediated hydrogen bonding and metal coordination capabilities, which could enhance interactions with metalloenzymes or receptors.
Steric and Lipophilic Effects
- The 2,6-dichlorophenyl group in CAS 866050-87-5 increases steric hindrance, possibly reducing off-target interactions but limiting access to buried binding pockets.
- The 4-fluorophenyl group in the target compound balances lipophilicity and steric demands, optimizing blood-brain barrier penetration and oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
